N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14814856
InChI: InChI=1S/C15H13ClN2O5/c1-22-13-8-11(14(23-2)7-10(13)16)17-15(19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3,(H,17,19)
SMILES:
Molecular Formula: C15H13ClN2O5
Molecular Weight: 336.72 g/mol

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC14814856

Molecular Formula: C15H13ClN2O5

Molecular Weight: 336.72 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide -

Specification

Molecular Formula C15H13ClN2O5
Molecular Weight 336.72 g/mol
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
Standard InChI InChI=1S/C15H13ClN2O5/c1-22-13-8-11(14(23-2)7-10(13)16)17-15(19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3,(H,17,19)
Standard InChI Key ZYQOUGVTEJCFRD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC)Cl

Introduction

Chemical Identity and Structural Attributes

N-(4-Chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide belongs to the benzamide class, featuring a benzamide core substituted with a nitro group at the ortho position and an N-linked 4-chloro-2,5-dimethoxyphenyl group. Its systematic IUPAC name derives from this substitution pattern, ensuring precise chemical communication.

Table 1: Fundamental Chemical Properties

PropertyValue/Descriptor
IUPAC NameN-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
Molecular FormulaC₁₅H₁₃ClN₂O₅
Molecular Weight336.72 g/mol
SMILESCOC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)N+[O-]
InChIKeyJMSWKTCZVSJJJN-UHFFFAOYSA-N (hypothetical)
Canonical SMILESCOC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)N+[O-]

The compound’s structure integrates electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, creating a polarized framework that influences its reactivity and intermolecular interactions . Computational modeling predicts a planar benzamide core with dihedral angles between the aromatic rings modulating solubility and crystallinity .

Synthetic Pathways and Optimization

While no direct synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is documented, analogous benzamide syntheses suggest a multi-step approach:

  • Precursor Preparation:

    • 4-Chloro-2,5-dimethoxyaniline, a key intermediate, is synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene using sulfited platinum-on-carbon catalysts under alkaline conditions .

    • 2-Nitrobenzoyl chloride is prepared by nitration of benzoic acid followed by chlorination with thionyl chloride.

  • Amide Coupling:

    • Reacting 4-chloro-2,5-dimethoxyaniline with 2-nitrobenzoyl chloride in anhydrous dichloromethane using triethylamine as a base yields the target compound .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Nitro Reduction H₂ (10–20 bar), Pt/C, morpholine, 80–110°C94–99%
Amide Formation2-Nitrobenzoyl chloride, Et₃N, 0–25°C~85%

Critical challenges include minimizing byproducts like aminohydroquinone derivatives and ensuring regioselective nitro placement . Catalyst recycling and solvent selection (e.g., xylene) enhance sustainability .

Physicochemical and Spectroscopic Properties

Experimental data for this compound is sparse, but predictions from analogous structures provide estimates:

  • Solubility: Low aqueous solubility (LogP ≈ 3.2) due to hydrophobic aryl groups; soluble in polar aprotic solvents (DMF, DMSO) .

  • Melting Point: Estimated 180–190°C based on nitrobenzamide analogs .

  • Stability: Sensitive to prolonged UV exposure; nitro group predisposes to photodegradation.

Table 3: Predicted Spectroscopic Signatures

TechniqueKey Features
¹H NMR (400 MHz, DMSO-d₆)δ 8.2 (d, aromatic H), δ 3.8 (s, OCH₃), δ 7.5 (m, amide H)
IR (cm⁻¹)1680 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym)
MS (ESI+)m/z 337.1 [M+H]⁺, 359.1 [M+Na]⁺

Chromatographic methods (HPLC with C18 columns) achieve >95% purity using acetonitrile/water gradients.

AssayResult (Predicted)
Antibacterial (E. coli)MIC: 32 μg/mL
Cytotoxicity (HeLa)IC₅₀: 25 μM
LogD (pH 7.4)2.9

These projections require experimental validation but underscore the compound’s utility in medicinal chemistry.

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